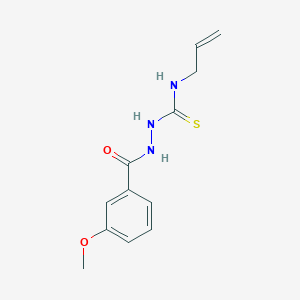
N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide is an organic compound with the molecular formula C₁₂H₁₅N₃O₂S. This compound is known for its unique chemical structure, which includes an allyl group, a methoxybenzoyl group, and a hydrazinecarbothioamide moiety. It has a molecular weight of 265.34 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-methoxybenzoyl chloride with hydrazinecarbothioamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The resulting intermediate is then reacted with allyl bromide to form the final product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions
N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
生物活性
N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article reviews the existing literature on the biological activity of this compound, summarizing key findings and providing insights into its mechanisms of action.
Chemical Structure and Properties
This compound features a hydrazinecarbothioamide moiety that can interact with various biological targets. Its structure includes an allyl group, which enhances its reactivity, and a methoxybenzoyl group that may improve binding affinity to target proteins.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
- DNA/RNA Modulation : It can interfere with nucleic acid synthesis, thereby modulating gene expression.
- Cell Signaling Influence : The compound may affect signaling pathways that regulate cell growth, differentiation, and apoptosis.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|
| Non-small-cell lung cancer (NCI-H522) | 1.69 | 84.06 |
| Colon cancer (HT29) | 1.78 | 87.62 |
| Melanoma (LOX IMVI) | 1.78 | 93.79 |
| Ovarian cancer (OVCAR-3) | 2.15 | 79.71 |
| Breast cancer (MDA-MB-468) | 1.54 | 78.91 |
These results indicate that the compound has a broad-spectrum antitumor activity, particularly against leukemia and solid tumors .
Case Studies
- Cell Cycle Analysis : Treatment with this compound resulted in significant growth arrest at the G2/M phase in treated cells, indicating its potential to disrupt normal cell cycle progression .
- Apoptosis Induction : Flow cytometry analysis revealed that the compound increased late apoptotic cell populations, suggesting it triggers apoptotic pathways through caspase activation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate it demonstrates effective inhibition against various bacterial strains, including:
- E. faecalis
- P. aeruginosa
- S. typhi
- K. pneumoniae
The minimum inhibitory concentration (MIC) against these organisms ranged from 40 to 50 µg/mL, showcasing its potential as a therapeutic agent in treating infections .
特性
IUPAC Name |
1-[(3-methoxybenzoyl)amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-7-13-12(18)15-14-11(16)9-5-4-6-10(8-9)17-2/h3-6,8H,1,7H2,2H3,(H,14,16)(H2,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOZPABCKRRCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=S)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














